REACTION_CXSMILES
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[Cl:1][C:2]1[C:7](F)=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[F:12].[CH2:13]([CH2:15][NH2:16])[OH:14].CCN(CC)CC>CCO>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[NH:16][CH2:15][CH2:13][OH:14]
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Name
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|
Quantity
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5.37 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1F)[N+](=O)[O-])F
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Name
|
|
Quantity
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1.69 g
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Type
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reactant
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Smiles
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C(O)CN
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Name
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|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is then evaporated
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Type
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WASH
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Details
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washed with 0.5 N NaOH (50.0 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted 4 times with EtOAc (4×50.0 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The product is purified by flash chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with mixtures of heptane and EtOAc (5.53 g, 85%)
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=CC=C1F)[N+](=O)[O-])NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |